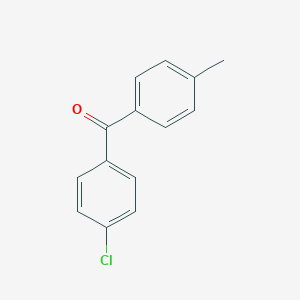
4-Chloro-4'-methylbenzophenone
Cat. No. B188998
Key on ui cas rn:
5395-79-9
M. Wt: 230.69 g/mol
InChI Key: MRIBPIAKCVDXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04590201
Procedure details


An 80° C. stirred solution of p-toluoyl chloride (10.0 g, 64.7 mmol) in chlorobenzene (15 ml) was treated in portions with aluminum chloride (8.63 g, 64.7 mmol) over 20 minutes. The mixture was stirred 15 hours at 80° C., cooled, and quenched by addition of ice-water and concentrated hydrochloric acid (10 ml). The mixture was extracted twice with diethyl ether and once with a small volume of dichloromethane. The combined extracts were washed with water, 10% (w/v) aqueous sodium hydroxide, and water, dried over anhydrous magnesium sulfate, and evaporated to dryness under vacuum. The residue was dissolved in boiling n-hexane, treated with activated charcoal, and filtered hot. The filtrate was cooled and the product was collected by filtration and dried to provide 7.57 g (51%) of 4-(4-chlorobenzoyl) toluene, m.p. 122°-123° C.



Yield
51%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([C:7](Cl)=[O:8])=[CH:3][CH:2]=1.[Cl-:11].[Al+3].[Cl-].[Cl-]>ClC1C=CC=CC=1>[Cl:11][C:1]1[CH:6]=[CH:5][C:4]([C:7]([C:4]2[CH:5]=[CH:6][C:1]([CH3:10])=[CH:2][CH:3]=2)=[O:8])=[CH:3][CH:2]=1 |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)C(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
8.63 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred 15 hours at 80° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched by addition of ice-water and concentrated hydrochloric acid (10 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted twice with diethyl ether and once with a small volume of dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with water, 10% (w/v) aqueous sodium hydroxide, and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with activated charcoal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered hot
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The filtrate was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
15 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C(=O)C2=CC=C(C=C2)C)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.57 g | |
| YIELD: PERCENTYIELD | 51% | |
| YIELD: CALCULATEDPERCENTYIELD | 101.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
